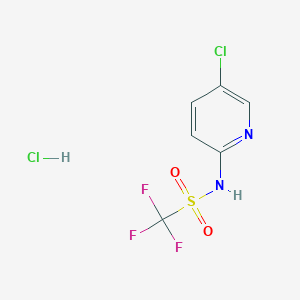

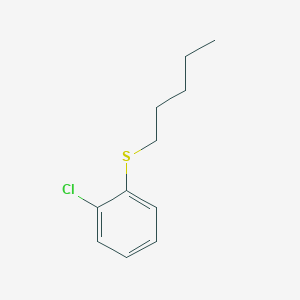

![molecular formula C21H19ClN2O5S2 B2508729 Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895266-17-8](/img/structure/B2508729.png)

Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide application in pharmaceuticals, agrochemicals, and dyestuffs. However, the thiophene ring is often associated with toxic effects in humans, which raises concerns about the safety of these compounds .

Synthesis Analysis

The synthesis of related thiophene derivatives has been explored in various studies. For instance, methyl 3-amino-4-methylthiophene-2-carboxylate, a precursor of the articaine local anesthetic, has been synthesized and assessed for its genotoxic and carcinogenic potentials . Another study describes the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates through the reaction of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate . Although these methods do not directly describe the synthesis of the compound , they provide insight into the synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their reactivity and potential biological activity. X-ray crystallography has been used to determine the structure of related compounds, such as methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate, which consists of a slightly warped heterocyclic ring system . Similarly, the molecular structure of a novel thiophene-containing compound was optimized and confirmed by X-ray crystallography, indicating the importance of intramolecular interactions in stabilizing the molecule's geometry .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that are essential for their functionalization and application. For example, nucleophilic substitution reactions have been employed to synthesize methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates from methyl 3-aminothiophene-2-carboxylate . The reactivity of thiophene derivatives towards cytochrome P450 (CYP450) has also been studied to hypothesize possible pathways leading to toxicological profiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The intramolecular charge transfer interactions, natural atomic charges, and stabilization energies have been calculated using methods like the natural bond orbital (NBO) method to understand these properties better . Additionally, the electronic spectra of these compounds have been analyzed using time-dependent density functional theory (TD-DFT), which shows good agreement with experimental data .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

Research on thiophene derivatives, including the compound , primarily focuses on chemical synthesis and characterization. The synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates through reactions involving alkoxy-aryI(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine highlights the adaptability of thiophene derivatives for further chemical manipulation. This synthesis pathway offers a convenient route to 4-arylsulfonyl-3-carboxamidothiophenes, although attempts at acylation under standard conditions were not always successful (Stephens, Price, & Sowell, 1999).

Antimicrobial Activity

Thiophene derivatives are explored for their antimicrobial properties, as demonstrated by the synthesis and antimicrobial activity evaluation of Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes. These compounds, produced through a Gewald reaction, were subjected to antimicrobial screening, indicating the potential of thiophene derivatives in developing new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Genotoxic and Carcinogenic Potentials

The compound's structural class has been examined for genotoxic and carcinogenic potentials, using in vitro and in silico methodologies. A study on the genotoxic/mutagenic and carcinogenic potentials of methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, a precursor of the articaine local anesthetic, employing assays like the Ames test and Comet assay, reveals significant insights into the toxicological profiles of thiophene derivatives. This research underscores the importance of understanding the structural and functional implications of chemical moieties in drug development and regulatory compliance (Lepailleur et al., 2014).

Dyeing Properties

Thiophene derivatives are also utilized in the synthesis of disperse dyes for polyester fibers. Novel heterocyclic disperse dyes with thiophene moiety show promising dyeing performance and fastness properties on polyester fabric, although challenges with photostability remain. This application illustrates the versatility of thiophene derivatives in industrial applications beyond pharmaceuticals, extending into materials science and textile engineering (Iyun et al., 2015).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 3-[[2-(3-chloroanilino)-2-oxoethyl]-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O5S2/c1-14-6-8-17(9-7-14)24(13-19(25)23-16-5-3-4-15(22)12-16)31(27,28)18-10-11-30-20(18)21(26)29-2/h3-12H,13H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZCRFKJDQJFER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

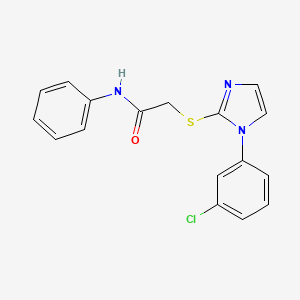

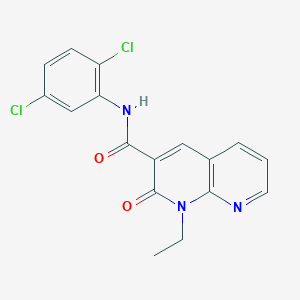

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,2-diphenylacetamide](/img/structure/B2508648.png)

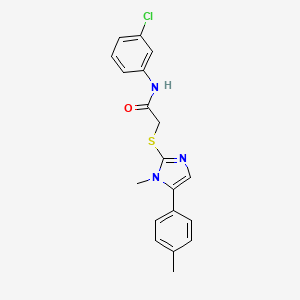

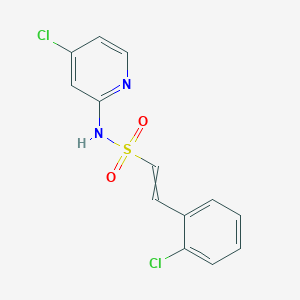

![2-(2-anilino-2-oxoethyl)-N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2508652.png)

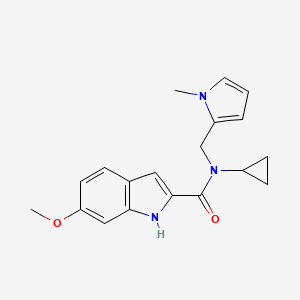

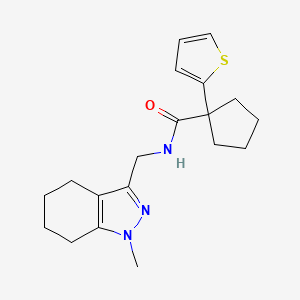

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2508660.png)

![8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2508662.png)

![ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2508663.png)

![1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2508668.png)